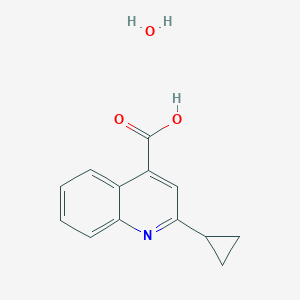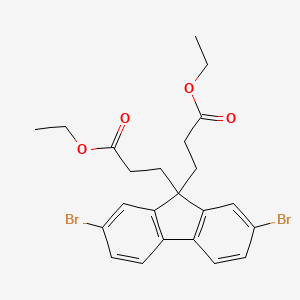
Diethyl 3,3'-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate, also known as DBDFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDFP is a dibromo-substituted fluorene derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate Applications
Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate: , also known as ethyl 3-[2,7-dibromo-9-(3-ethoxy-3-oxopropyl)fluoren-9-yl]propanoate, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Organic Semiconducting Polymers
This compound serves as a precursor for the synthesis of organic semiconducting polymers . These polymers are crucial for organic photovoltaic (OPV) devices, which are used to convert solar energy into electrical power. The presence of the dibromo-fluorene unit allows for further functionalization, making it a versatile building block for OPV materials .
Hole Transport Materials for OLEDs
The compound is also used in the development of hole transport materials for organic light-emitting diode (OLED) devices. These materials facilitate the movement of positive charge carriers (holes) within the OLED structure, which is essential for the efficient emission of light .
Label-Free DNA Microarrays
In the field of biotechnology, derivatives of this compound can be utilized in the creation of label-free DNA microarrays . These microarrays can detect DNA without the need for fluorescent or radioactive labeling, which simplifies the process and reduces the potential for sample contamination .
Polymerization Tools
As a polymerization tool, this compound can aid in the formation of polymers with specific properties. It can be used to initiate or control the polymerization process, leading to materials with desired thermal, mechanical, or electrical characteristics .
Organic Electronics
In organic electronics, the compound’s derivatives can be part of the active layer in devices such as transistors and sensors. The fluorene core provides excellent charge transport properties, which are essential for the performance of these devices .
Photonic Materials
The compound’s ability to be functionalized makes it suitable for the development of photonic materials . These materials can manipulate light and find applications in optical fibers, lasers, and light-emitting devices .
Eigenschaften
IUPAC Name |
ethyl 3-[2,7-dibromo-9-(3-ethoxy-3-oxopropyl)fluoren-9-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Br2O4/c1-3-28-21(26)9-11-23(12-10-22(27)29-4-2)19-13-15(24)5-7-17(19)18-8-6-16(25)14-20(18)23/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRMOCJUDYIGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

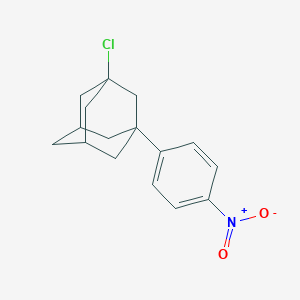
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)
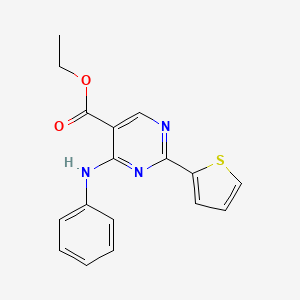
![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)
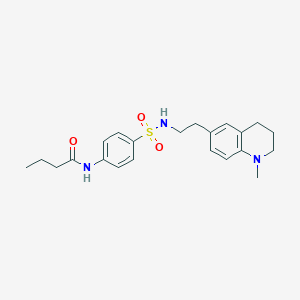

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)



![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)
